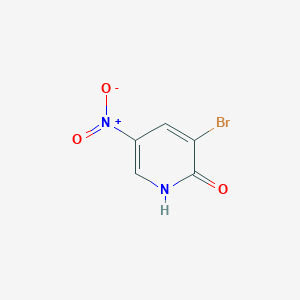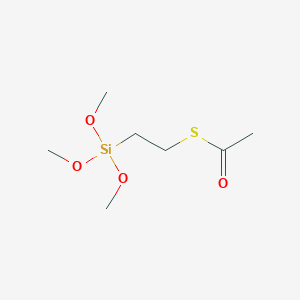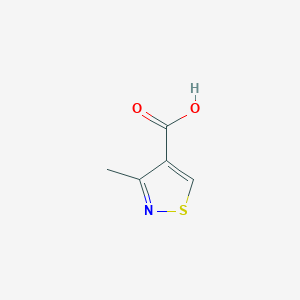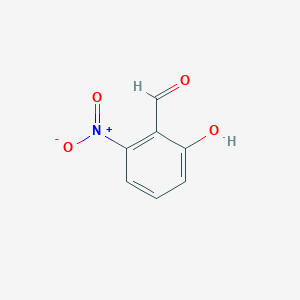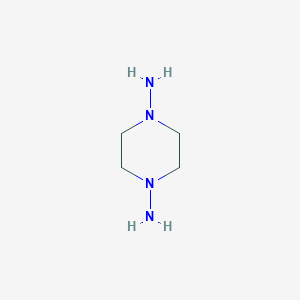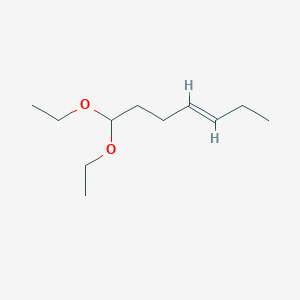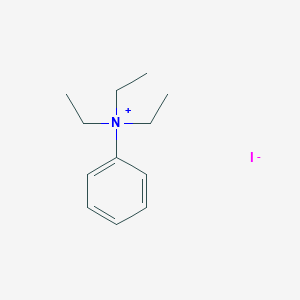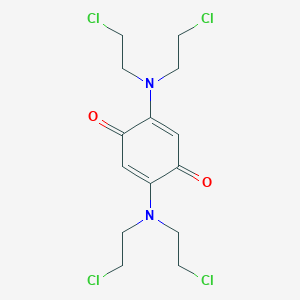
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene, commonly known as DCPIP, is a synthetic chemical compound that has been widely used in scientific research. This compound is a redox indicator that is commonly used in biochemical and physiological experiments to measure the presence of reducing agents.
作用机制
The mechanism of action of DCPIP involves the transfer of electrons from a reducing agent to the DCPIP molecule. When DCPIP is in its oxidized state, it is blue in color. When it is reduced, it becomes colorless. The reduction of DCPIP is a result of the transfer of electrons from the reducing agent to the DCPIP molecule.
Biochemical and Physiological Effects:
DCPIP has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory experiments.
实验室实验的优点和局限性
One of the primary advantages of using DCPIP in laboratory experiments is its high sensitivity to reducing agents. This makes it an ideal indicator for measuring antioxidant activity. However, DCPIP has some limitations. It is not specific to any one type of reducing agent and can be reduced by a variety of compounds. Additionally, DCPIP is not stable in the presence of light and can be easily degraded.
未来方向
There are many potential future directions for research involving DCPIP. One area of interest is in the development of more specific redox indicators that can be used to measure the activity of specific types of antioxidants. Additionally, research could be conducted to investigate the potential use of DCPIP in the development of new drugs or therapies for the treatment of oxidative stress-related diseases. Finally, further studies could be conducted to investigate the potential environmental impact of DCPIP and other synthetic compounds.
合成方法
The synthesis of DCPIP involves the reaction of 2,4-dichloro-3-methylbenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization.
科学研究应用
DCPIP has been widely used in scientific research for a variety of purposes. One of the most common applications of DCPIP is in the measurement of antioxidant activity. DCPIP is a redox indicator that changes color from blue to colorless when reduced by an antioxidant. This allows researchers to measure the antioxidant capacity of a given sample.
属性
CAS 编号 |
19404-57-0 |
|---|---|
产品名称 |
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene |
分子式 |
C15H22Cl2 |
分子量 |
273.2 g/mol |
IUPAC 名称 |
1,5-ditert-butyl-2,4-dichloro-3-methylbenzene |
InChI |
InChI=1S/C15H22Cl2/c1-9-12(16)10(14(2,3)4)8-11(13(9)17)15(5,6)7/h8H,1-7H3 |
InChI 键 |
CXRPXFZFGODPFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
规范 SMILES |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
